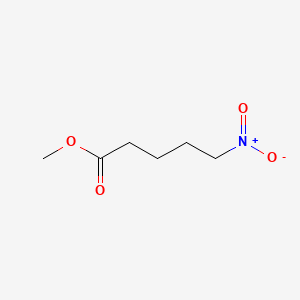

Methyl 5-nitropentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34805-47-5 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

methyl 5-nitropentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-6(8)4-2-3-5-7(9)10/h2-5H2,1H3 |

InChI Key |

YKFKZLYDQJHAQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Nitropentanoate

Classical and Established Synthetic Routes to Methyl 5-Nitropentanoate

Henry Reaction-Derived Pathways to this compound Precursors

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce β-nitro alcohols. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool in organic synthesis as the products can be readily transformed into other valuable functional groups. wikipedia.org

A direct precursor to this compound, Methyl 4-hydroxy-5-nitropentanoate, can be synthesized via a Henry reaction. nih.gov This involves the reaction of nitromethane (B149229) with methyl 4-oxobutanoate (B1241810). nih.gov The resulting β-nitro alcohol can then be further processed to yield this compound. nih.gov

A general scheme for the Henry reaction is as follows:

A nitroalkane is deprotonated by a base to form a nitronate anion. wikipedia.org

The nucleophilic nitronate attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org

Protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org

The reaction is reversible at all stages. wikipedia.org

| Nitroalkane | Carbonyl Compound | Product (β-Nitro Alcohol) |

| Nitromethane | Methyl 4-oxobutanoate | Methyl 4-hydroxy-5-nitropentanoate nih.gov |

This table illustrates the specific Henry reaction leading to a precursor of this compound.

Multistep Synthetic Sequences Involving Nitroalkane and Ester Intermediates

The synthesis of this compound can be achieved through multi-step sequences that build the carbon chain and introduce the required functional groups at appropriate stages. nih.govtruman.edu An example of such a sequence starts from δ-valerolactone. nih.gov

One documented pathway involves:

Ring-opening of δ-valerolactone to form a 5-halopentanoate derivative.

Subsequent reaction with a nitrite (B80452) source to introduce the nitro group.

Another approach involves the esterification of a pre-existing nitro-carboxylic acid. For instance, m-nitrobenzoic acid can be converted to its methyl ester, methyl m-nitrobenzoate, by reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. truman.edu This Fischer esterification is an equilibrium process, and the removal of water drives the reaction towards the product. truman.edu While this example illustrates the esterification of a nitro-aromatic acid, the principle is applicable to aliphatic nitro-carboxylic acids as well.

A general workflow for such a multi-step synthesis could be:

Start with a suitable precursor molecule. youtube.com

Perform a series of reactions to elongate the carbon chain and introduce the nitro and ester functionalities. youtube.com

Purify the intermediate products at each step. truman.edu

Characterize the final product to confirm its identity and purity. truman.edu

Advanced and Efficient Synthetic Strategies for this compound

Michael Addition Reactions for the Synthesis of this compound and Related γ-Nitro Esters

The Michael addition, a type of conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction occurs between a nucleophile (the Michael donor) and an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org Nitroalkanes are effective Michael donors due to the electron-withdrawing nature of the nitro group, which makes the α-proton acidic. wikipedia.org

The synthesis of γ-nitro esters, such as this compound, can be efficiently achieved through the base-catalyzed Michael addition of a nitroalkane to an α,β-unsaturated ester like methyl acrylate (B77674). psu.edumdpi.com The reaction is typically promoted by a base which deprotonates the nitroalkane to form a resonance-stabilized carbanion. wikipedia.org This carbanion then adds to the β-carbon of the unsaturated ester. wikipedia.org

A study demonstrated the synthesis of Methyl 4-nitropentanoate by the Michael addition of nitroethane to methyl acrylate, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation, affording the product in high yield. mdpi.com This methodology can be extended to other nitroalkanes and α,β-unsaturated esters to generate a variety of γ-nitro esters. mdpi.comresearchgate.net

The choice of base and reaction conditions can be crucial for the success of the reaction. researchgate.net While strong bases are often required for less reactive Michael acceptors, weaker bases may be sufficient for more activated systems. researchgate.net

| Michael Donor | Michael Acceptor | Base | Product | Yield |

| Nitroethane | Methyl acrylate | DBU | Methyl 4-nitropentanoate mdpi.com | >99% mdpi.com |

| Nitromethane | Methyl acrylate | DBU | Methyl 4-nitrobutanoate mdpi.com | 69% mdpi.com |

| 2-Nitropropane | Methyl 2-phthalimidoacrylate | TBAF | Methyl 4-methyl-4-nitro-2-phthalimidopentanoate psu.edu | 93% psu.edu |

This interactive table presents data from various studies on the base-catalyzed Michael addition for the synthesis of γ-nitro esters.

The development of stereoselective Michael additions has also been a significant area of research, allowing for the control of stereochemistry at the newly formed chiral centers. acs.orgnih.govacs.org

Microwave-Assisted Michael Additions: Enhanced Reaction Kinetics and Yield Optimization

The synthesis of γ-nitro aliphatic esters, such as this compound, can be significantly enhanced through microwave-assisted Michael additions. nih.gov This methodology offers dramatic reductions in reaction times, often from hours or days to mere minutes, while increasing yields and providing cleaner reaction profiles. researchgate.netmdpi.com For instance, the 1,4-addition of a nitroalkane to an α,β-unsaturated ester is effectively promoted by microwave irradiation. nih.gov

A key example is the synthesis of related γ-nitro methyl esters using the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under microwave irradiation. nih.gov In the synthesis of Methyl 4-nitropentanoate, a structural analog of this compound, the reaction between nitroethane and methyl acrylate under microwave heating for just 5 minutes can lead to essentially quantitative yields. nih.gov Similarly, the addition of nitromethane to methyl crotonate, catalyzed by DBU and assisted by microwaves, can yield the desired product in ≥ 98% yield within minutes. researchgate.net

The efficiency of microwave-assisted synthesis is evident when compared to conventional heating methods. A reaction that might take 4,320 minutes under conventional conditions to achieve a 44% yield can be completed in a much shorter time with significantly higher yields using microwave irradiation. nih.gov The use of microwave heating has been shown to dramatically improve yields in Michael additions; in some cases, yields improved from as low as 3-8% with conventional oil-bath heating to over 90% with microwave irradiation at the same temperature. koreascience.kr This acceleration is attributed to the efficient conversion of microwave radiation into heat within the reaction mixture. organic-chemistry.org

The table below illustrates the effectiveness of microwave irradiation in the synthesis of γ-nitro esters, highlighting the reduced reaction times and improved yields.

| Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |

| Nitroethane + Methyl Acrylate | DBU | Microwave (70-75 °C, 50W) | 5 min | >99 | mdpi.com |

| Nitromethane + Methyl Crotonate | DBU | Microwave (70-75 °C) | 20 min | ≥ 97 | nih.govresearchgate.net |

| Nitromethane + Methyl Methacrylate | DBU | Conventional (r.t.) | 4320 min | 47 | nih.gov |

| Nitromethane + Methyl Methacrylate | DBU | Microwave (70-75 °C) | 5 min | 72 | mdpi.com |

This table presents data on the synthesis of various γ-nitro esters, which are structurally related to this compound, to demonstrate the principles of microwave-assisted synthesis.

Comparative Analysis of Thermal and Non-Thermal Microwave Effects on Reaction Outcomes

The pronounced rate enhancements observed in microwave-assisted organic synthesis are the result of a combination of thermal and, controversially, non-thermal effects. rsc.org The thermal effects arise from the rapid, direct heating of polar materials in the reaction mixture, which can lead to superheating of solvents above their boiling points at atmospheric pressure and the formation of localized "hot spots". organic-chemistry.orgacs.org

However, there is evidence to suggest that the effects of microwave irradiation are not purely thermal. nih.govmdpi.com In many cases, reactions conducted under microwave irradiation show significantly higher yields and faster rates compared to the same reaction run in a conventional oil bath at the same measured temperature. koreascience.kr For example, when the 1,4-addition of nitromethane to methyl crotonate was performed under conventional heating at 70-75 °C for 5 minutes, no product was formed; in contrast, the microwave-assisted reaction under similar conditions provided a high yield, demonstrating an effect beyond simple heating. mdpi.com

These "specific microwave effects" are thought to arise from the direct interaction of the electromagnetic field with molecules in the reaction, particularly those with a significant dipole moment. organic-chemistry.org The alignment of polar molecules with the oscillating electric field can increase the frequency of collisions and lower the activation energy of the reaction. koreascience.krorganic-chemistry.org In the context of the Michael addition for synthesizing nitro esters, the rate-determining step involves a polar transition state. koreascience.krmdpi.com Microwave irradiation can stabilize this more polar transition state to a greater extent than the less polar ground state reactants, thereby accelerating the reaction. koreascience.krmdpi.com

This differential effect can also influence product selectivity. In the reaction of nitromethane with methyl methacrylate, microwave irradiation favored the formation of one product (methyl 2-methyl-4-nitrobutanoate, 8 ) over a byproduct (9 ) with a ratio of 72:28. mdpi.com Under conventional heating, the opposite was observed, with the byproduct being the major component (35:65 ratio), suggesting that the formation of product 8 is promoted by a specific (non-thermal) microwave effect, while the formation of byproduct 9 is due to a thermal effect. mdpi.com

| Reaction | Condition | Product Ratio (8:9) | Predominant Effect | Reference |

| Nitromethane + Methyl Methacrylate | Microwave | 72:28 | Non-thermal | mdpi.com |

| Nitromethane + Methyl Methacrylate | Conventional Heating | 35:65 | Thermal | mdpi.com |

This table compares the product distribution in a reaction analogous to the synthesis of this compound, highlighting the influence of microwave-specific effects.

Convergent and Divergent Synthesis Approaches Relevant to this compound Structures

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. sathyabama.ac.in While a linear synthesis builds a molecule step-by-step, convergent and divergent approaches offer greater efficiency and the ability to generate molecular diversity. sathyabama.ac.inslideshare.net These strategies are relevant to the synthesis of complex molecules derived from or related to this compound.

A divergent synthesis , conversely, starts from a central core molecule and adds successive generations of building blocks, allowing for the rapid creation of a library of related compounds. sathyabama.ac.inwikipedia.org A molecule like this compound, or a precursor, could serve as a starting point. From this central structure, various chemical transformations can be applied to generate a diverse set of molecules. For example, the nitro group is a versatile functional handle that can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or used in further carbon-carbon bond-forming reactions. The ester group can also be hydrolyzed, reduced, or converted to an amide. This strategy is particularly powerful in drug discovery and materials science for screening large numbers of compounds for desired properties. wikipedia.org A demonstrated example in a related field is the divergent synthesis from aliphatic nitro compounds and vinyl sulfonium (B1226848) salts, where changing the base and solvent directs the reaction to selectively form either nitrocyclopropanes or isoxazoline (B3343090) N-oxides, showcasing how a single starting material can lead to diverse molecular skeletons. rsc.org

| Synthetic Strategy | Description | Application to this compound Structures |

| Convergent Synthesis | Fragments of the target molecule are synthesized independently and then joined together. slideshare.net | The this compound backbone could be one fragment, synthesized efficiently and then coupled with another complex molecular piece. |

| Divergent Synthesis | A central core molecule is elaborated through various reactions to create a library of diverse compounds. wikipedia.org | Starting with this compound, the nitro and ester groups can be independently modified to produce a wide range of derivative compounds. |

Integration of Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for making chemical processes more sustainable by minimizing waste and reducing environmental impact. sigmaaldrich.comacs.org The synthesis of this compound can be evaluated and improved through the application of these principles.

Prevention of Waste : This core principle states it is better to prevent waste than to clean it up after it has been created. sigmaaldrich.comsolubilityofthings.com Microwave-assisted synthesis, as described above, contributes to this by often producing cleaner reactions with fewer byproducts, thus minimizing waste generation from the outset. researchgate.netmdpi.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Michael addition used to create the backbone of this compound is an addition reaction, which is inherently atom-economical as, ideally, all atoms of the reactants are incorporated into the product.

Less Hazardous Chemical Syntheses : Methods should aim to use and generate substances with little or no toxicity. skpharmteco.com While nitroalkanes are key reactants, exploring catalytic systems that are benign and avoiding toxic solvents enhances the green profile of the synthesis.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Research into the Michael addition has demonstrated success under solvent-free conditions, often using a solid support like alumina (B75360) in conjunction with microwave irradiation. koreascience.kr This eliminates the environmental and safety issues associated with volatile organic solvents. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. sigmaaldrich.com The use of a catalytic amount of a base like DBU in the Michael addition, rather than a stoichiometric amount, aligns with this principle. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be performed in a more environmentally and economically sustainable manner. The shift towards microwave-assisted, solvent-free, and catalytic methods represents a significant advancement in the green synthesis of this class of compounds. rroij.com

Reactivity and Chemical Transformations of Methyl 5 Nitropentanoate

Role of Methyl 5-Nitropentanoate as a Key Building Block in Organic Synthesis

This compound is recognized as a key building block in organic synthesis due to the presence of two distinct functional groups: a nitro group and a methyl ester. evitachem.com This bifunctionality allows for sequential or tandem reactions, providing a strategic advantage in the construction of complex molecules. The nitro group can be transformed into a variety of other functional groups, including amines, oximes, ketones, or carboxylic acids, significantly broadening the synthetic utility of the parent molecule. mdpi.com The ester functionality, on the other hand, provides a handle for modifications such as hydrolysis, amidation, or reduction.

The strategic importance of nitro compounds in general lies in their ability to participate in carbon-carbon bond formation, a fundamental process in organic synthesis. tcichemicals.comenamine.netchemrxiv.org The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of a nucleophilic carbanion that can react with various electrophiles. tcichemicals.comwikipedia.org This reactivity makes this compound and similar nitro esters valuable intermediates for synthesizing a wide array of target molecules. mdpi.comsigmaaldrich.com

Nucleophilic Reactivity of the Nitroalkane Moiety in this compound

The nitroalkane portion of this compound is the primary center of its nucleophilic reactivity. The presence of the electron-withdrawing nitro group significantly increases the acidity of the protons on the carbon atom to which it is attached (the α-carbon), enabling the formation of a resonance-stabilized nitronate anion upon treatment with a base. wikipedia.org This anion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.

One of the most significant applications of the nucleophilic character of nitroalkanes is their role as Michael donors in conjugate addition reactions. wikipedia.orgorganic-chemistry.org The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orglibretexts.orgmasterorganicchemistry.com this compound, after deprotonation to its nitronate form, can add to various Michael acceptors such as α,β-unsaturated ketones, esters, and nitriles. organic-chemistry.orglibretexts.org This reaction is a powerful and widely used method for the formation of carbon-carbon bonds in a mild and efficient manner. wikipedia.org

The versatility of the Michael addition is enhanced by the wide range of both donors and acceptors that can be employed. mdpi.com For instance, the reaction of nitroethane with methyl acrylate (B77674), a process analogous to the reactivity of this compound, yields methyl 4-nitropentanoate. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours or days to mere minutes and improving yields. mdpi.comresearchgate.net

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor Category | Michael Donor Category |

|---|---|

| α,β-Unsaturated Ketones | β-Diketones |

| α,β-Unsaturated Aldehydes | β-Keto Esters |

| α,β-Unsaturated Esters | Malonic Esters |

| α,β-Unsaturated Nitriles | Nitro Compounds |

| α,β-Unsaturated Amides | β-Keto Nitriles |

| Nitro Compounds | α-Nitro Ketones |

This table is based on information from multiple sources. libretexts.orglibretexts.org

Beyond the Michael addition, the nucleophilic nature of the deprotonated nitroalkane moiety allows it to participate in other crucial carbon-carbon bond-forming reactions. One such reaction is the Henry reaction, or nitro-aldol reaction, which involves the addition of a nitroalkane to an aldehyde or ketone. While not explicitly detailed for this compound in the provided context, this is a fundamental reaction of nitroalkanes. tcichemicals.com

Another important transformation is the aza-Henry (or nitro-Mannich) reaction, which is the nucleophilic addition of a nitroalkane to an imine. medcraveonline.com This reaction is particularly valuable as it creates a new carbon-carbon bond and establishes two new stereocenters with adjacent nitrogen-containing functional groups. medcraveonline.com The reaction of chiral N-tert-butanesulfinyl imines with ethyl nitroacetate (B1208598), a related α-nitroester, demonstrates the potential for high diastereoselectivity in such additions. medcraveonline.com

Furthermore, nitroalkanes can be activated to react with carbon-based nucleophiles under different conditions. For instance, in the presence of strong acids like triflic acid, nitroalkanes in their aci-form can react with arenes to form oximes. frontiersin.org

Applications as a Michael Donor in Conjugate Additions

Transformations Involving the Methyl Ester Functionality

The methyl ester group in this compound offers another site for chemical modification, primarily through nucleophilic acyl substitution. A common transformation is transesterification, where the methyl group is exchanged for a different alkyl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, using ethanol (B145695) and a base like sodium ethoxide would convert the methyl ester to an ethyl ester. masterorganicchemistry.com This reaction is typically an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

The ester can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Saponification, using a base like sodium hydroxide, is a common method. The resulting carboxylate can then be protonated to yield the free carboxylic acid.

Furthermore, the ester functionality can be a precursor for other functional groups. For instance, reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol. It is important to note that such strong reducing agents can also reduce the nitro group. Selective reduction can sometimes be achieved with specific reagents or by protecting one of the functional groups.

In some contexts, the methyl ester itself can be formed as part of a larger transformation. For example, lignin, a complex polymer, can be transformed to generate methyl ester intermediates in the presence of a carboxylic acid substrate. d-nb.info

Palladium-Catalyzed Transformations Utilizing this compound as a Substrate

Palladium catalysts are known to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govmdpi.com These reactions often involve the creation of a palladium-intermediate, which then reacts with a suitable coupling partner.

Palladium-catalyzed allylic substitution (also known as the Tsuji-Trost reaction) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This reaction typically involves the reaction of a nucleophile with an allylic electrophile, such as an allylic acetate (B1210297) or carbonate, in the presence of a palladium catalyst. nih.gov

In the context of this compound, the deprotonated nitroalkane (nitronate) can act as the nucleophile. This nitronate anion can attack a π-allyl palladium complex, which is formed in situ from the allylic electrophile and the palladium(0) catalyst. This would result in the formation of a new carbon-carbon bond at the α-position to the nitro group. A highly regioselective palladium-catalyzed allylic alkylation of dienyl esters with nitromethane (B149229) has been developed, which provides selective access to C-5 attacked products, highlighting the tunability of these reactions. rsc.org

The strategic importance of this reaction lies in its ability to construct complex molecules with high levels of stereocontrol, as the stereochemistry of the product can often be influenced by the choice of chiral ligands on the palladium catalyst. rsc.orgpkusz.edu.cn Although a specific example detailing the use of this compound as a nucleophile in a palladium-catalyzed allylic substitution is not present in the search results, the reactivity of similar nitro compounds, like nitromethane, strongly suggests its viability in such transformations. rsc.org For instance, the palladium-catalyzed reduction of methyl 4-methyl-4-nitropentanoate was attempted, though it yielded only trace amounts of the reduced product, indicating that the substrate can interact with palladium catalysts, even if this specific transformation was not successful. msu.edu

Mechanistic Aspects of Palladium-Catalyzed Reaction Cycles

The catalytic cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is often stabilized by phosphine (B1218219) ligands. This step forms a Pd(II)-aryl intermediate. byjus.comwikipedia.orglibretexts.org Subsequently, the this compound is deprotonated by a base at the α-position to form a nitronate anion. This anion then coordinates to the palladium(II) center, displacing the halide and forming an arylpalladium(II) nitronate complex. nih.gov

The final and often rate-limiting step is the reductive elimination from this complex, which forms the α-aryl-5-nitropentanoate product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govacs.org

Detailed Research Findings:

Research into the palladium-catalyzed α-arylation of nitroalkanes has revealed several key mechanistic insights. The reactivity of nitronates, such as the one derived from this compound, is notably lower compared to softer enolates derived from ketones and esters. nih.govacs.org This reduced reactivity is attributed to the "hard" nature of the nitronate anion, which can lead to a slower rate of reductive elimination. nih.gov

The choice of ligand on the palladium catalyst is critical for overcoming this low reactivity. Sterically hindered and electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the α-arylation of nitroalkanes. nih.govresearchgate.net These ligands can accelerate the reductive elimination step and stabilize the palladium intermediates. nih.gov For instance, the use of specific ligands can influence whether C-arylation or O-arylation occurs, with the desired C-C bond formation being favored under optimized conditions. acs.org

Table 1: Key Steps in the Palladium-Catalyzed α-Arylation of this compound

| Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0)Ln, Ar-Pd(II)-X(L)n | Nature of the aryl halide (I > Br > Cl), ligand (L) |

| Nitronate Formation & Coordination | A base deprotonates this compound to form a nitronate anion, which then coordinates to the Pd(II) center. | Nitronate anion, Ar-Pd(II)-Nitronate(L)n | Base strength, pKa of the nitroalkane |

| Reductive Elimination | The aryl group and the nitronate alkyl group couple, forming the product and regenerating the Pd(0) catalyst. | Product, Pd(0)Ln | Ligand sterics and electronics, "hard" nature of the nitronate anion |

Exploration of Radical Reactions Involving this compound

The nitro group in this compound can also facilitate a range of radical reactions. These transformations typically involve the generation of a radical species, which can then undergo various intra- and intermolecular reactions. The chemistry of nitro radicals is a significant area of study, with applications in the synthesis of complex molecules. organic-chemistry.org

One potential radical pathway for this compound is intramolecular cyclization. This can be initiated by the formation of a radical at a position along the carbon chain. For example, a radical initiator could lead to the abstraction of a hydrogen atom, generating a carbon-centered radical. This radical could then attack the nitro group or another part of the molecule to form a cyclic product. Research has shown that radical cyclizations of nitroacetate esters can be achieved. researchgate.net

Another significant radical reaction involving nitroalkanes is denitration, where the nitro group is replaced by another atom or group, often a hydrogen atom. This process typically involves the formation of an alkyl radical intermediate after the cleavage of the C-NO2 bond. oup.com For this compound, this would generate a 4-(methoxycarbonyl)butyl radical, which could then be trapped by a hydrogen atom donor or participate in other radical-mediated bond-forming reactions.

Detailed Research Findings:

Studies on radical reactions of nitro compounds have established the fundamental steps of initiation, propagation, and termination. Radical initiators like azobisisobutyronitrile (AIBN) are often used to start the reaction. oup.com The reaction of the nitrate (B79036) radical (NO3•) with organic molecules, which can be generated via photoredox catalysis, is known to proceed through hydrogen abstraction or addition to π systems. rsc.org

In the context of denitration, tributyltin hydride has been historically used as a reagent that can induce the cleavage of the C-NO2 bond via a radical mechanism. oup.com The reaction proceeds through a nitroxyl (B88944) radical intermediate. oup.com More recent methods have explored metal-free conditions for radical reactions. For example, tert-butyl nitrite (B80452) has been used as a source of the nitro radical in the nitrative cyclization of aryl alkynoates. rsc.org These findings suggest that this compound could be a substrate for similar radical transformations, leading to either cyclized products or functionalized alkanes via denitration.

Table 2: Potential Radical Reaction Pathways for this compound

| Reaction Type | Initiation | Propagation | Termination | Potential Products |

| Intramolecular Cyclization | Radical initiator (e.g., AIBN) abstracts a hydrogen atom from the alkyl chain. | The resulting carbon-centered radical attacks the nitro group or another internal position. | Combination or disproportionation of radical species. | Cyclic nitro compounds or lactams (after further transformation). |

| Radical Denitration | A radical species (e.g., from tributyltin hydride) attacks the nitro group, leading to C-NO2 bond cleavage. | The generated alkyl radical abstracts a hydrogen atom from a donor. | Combination or disproportionation of radical species. | Methyl pentanoate and other substituted pentanoates. |

Stereoselective Synthesis and Chiral Induction with Methyl 5 Nitropentanoate

Asymmetric Synthesis Methodologies Applied to Methyl 5-Nitropentanoate and its Derivatives

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts that can influence the stereochemical outcome of a reaction.

Organocatalytic Approaches for Enantioselective Control

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. beilstein-journals.org This field has seen significant growth, offering an alternative to traditional metal-based catalysts. beilstein-journals.orgnobelprize.org These catalysts can operate through various activation modes, including the formation of covalent intermediates or through non-covalent interactions like hydrogen bonding. beilstein-journals.orgmdpi.com

Enamine and iminium catalysis are powerful strategies in organocatalysis. nobelprize.orgtkk.fi They involve the reversible formation of reactive intermediates—enamines (nucleophilic) or iminium ions (electrophilic)—from carbonyl compounds and a chiral amine catalyst. tkk.fiacs.org This activation allows for a variety of subsequent enantioselective transformations. nobelprize.orgacs.org

Iminium Catalysis: Secondary amines are commonly used to form iminium ions from α,β-unsaturated aldehydes and ketones. acs.org These iminium ions are more electrophilic than the starting carbonyl compound, activating them towards nucleophilic attack. acs.org An acid co-catalyst is often required to facilitate iminium ion formation. tkk.fi

Enamine Catalysis: Chiral amines can react with aldehydes or ketones to form chiral enamines. rsc.org These enamines can then react with electrophiles, such as nitroolefins, in an asymmetric fashion. rsc.orgmdpi.com The catalyst is regenerated upon hydrolysis of the resulting iminium ion. nobelprize.org

The coupling of iminium and enamine catalysis within a single reaction sequence allows for the synthesis of complex molecules from simple starting materials. nobelprize.org In the context of nitroalkanes, these catalytic cycles enable their addition to various electrophiles with high stereocontrol. For instance, the addition of nitroalkanes to α,β-unsaturated ketones can be catalyzed by primary amine-thioureas, proceeding through an imine-iminium ion mechanism. researchgate.net

The asymmetric Michael addition is a key carbon-carbon bond-forming reaction for the synthesis of nitropentanoate scaffolds. Chiral organocatalysts are highly effective in controlling the stereochemistry of this reaction.

A variety of chiral organocatalysts have been developed for the asymmetric conjugate addition of nucleophiles to nitroalkenes. rsc.org These include:

Chiral Amines: Proline and its derivatives are classic examples, often used to catalyze the addition of aldehydes to nitroolefins. rsc.org

Bifunctional Catalysts: These catalysts possess both a basic site (e.g., an amine) to activate the nucleophile and a hydrogen-bond donor site (e.g., thiourea (B124793) or squaramide) to activate the electrophile. beilstein-journals.orgmdpi.com Cinchona alkaloid-derived squaramides, for example, have been successfully used in the conjugate addition of nitromethane (B149229). frontiersin.org

Dipeptides: Novel α,β-dipeptides have also been explored as organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins, often in the presence of a co-catalyst system. mdpi.com

The reaction of isobutyraldehyde (B47883) with various nitroolefins, for instance, can be efficiently catalyzed by a combination of a dipeptide, 4-dimethylaminopyridine (B28879) (DMAP), and thiourea, demonstrating the modularity of these catalytic systems. mdpi.com Similarly, the addition of unactivated α-branched nitroalkanes to acrylate (B77674) surrogates has been achieved using cinchona alkaloid-derived ureidoaminal catalysts, yielding tertiary nitro compounds with high enantioselectivity. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Product Type | Ref |

| Chiral Amine | (R)-Diphenylprolinol trimethyl silyl (B83357) ether | Aldehydes, Nitroolefins | γ-Nitroaldehydes | mdpi.com |

| Bifunctional Thiourea | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Aldehydes, Nitroalkenes | γ-Nitroaldehydes | mdpi.com |

| Dipeptide | α,β-Dipeptide with DMAP/Thiourea | Isobutyraldehyde, Nitroolefins | Substituted Nitroalkanes | mdpi.com |

| Bifunctional Squaramide | Cinchonine-derived squaramide | Nitromethane, Benzylidene-2-benzoyl acetate (B1210297) | Substituted Nitromethane | frontiersin.org |

| Bifunctional Ureidoaminal | Cinchona alkaloid-derived ureidoaminal | α-Branched nitroalkanes, Acrylate surrogates | Tertiary Nitrocompounds | nih.gov |

Enamine and Iminium Catalysis in Related Nitroalkane Transformations

Transition Metal-Mediated Asymmetric Transformations

Transition metal catalysis is a powerful tool for asymmetric synthesis, with chiral ligands playing a crucial role in inducing enantioselectivity. uclm.escaltech.edu These methods often rely on noncovalent interactions between the ligand and the substrate to achieve stereocontrol. mdpi.com

For the synthesis of chiral molecules, transition metal complexes with chiral ligands can be employed. beilstein-journals.org For example, nickel-catalyzed asymmetric hydrogenation has been used to produce chiral 2-oxazolidinones. frontiersin.org In another instance, a chiral iron porphyrin catalyst facilitated the enantioselective amination of 3-arylmethyl-substituted 2-quinolones, with selectivity governed by hydrogen bonding between the ligand and the substrate. mdpi.com

While direct examples for this compound are specific, the principles of transition metal-mediated asymmetric synthesis are broadly applicable. For instance, palladium-catalyzed reduction of a related nitropentanoate derivative has been shown to proceed with retention of stereochemistry. researchgate.net The development of new chiral ligands continues to expand the scope and efficiency of these transformations. mdpi.com

Diastereoselective Control in the Synthesis of this compound Analogues

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule has multiple stereocenters.

The synthesis of analogues of this compound can involve reactions where new stereocenters are created relative to existing ones. For example, the hydroboration-oxidation of 1-methylcyclohexene, an analogue system, is a diastereoselective reaction that proceeds via a syn-addition to produce predominantly the trans-diastereomer. chemrxiv.org

In the context of constructing complex molecules, diastereoselectivity is crucial. Rhodium-catalyzed hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones has been shown to produce vicinal tertiary and N-substituted quaternary stereogenic centers with high diastereoselectivity. rsc.org Similarly, multicomponent cycloaddition reactions involving chiral γ-aminated nitroalkenes can yield nitroso acetals with good levels of diastereoselectivity. beilstein-journals.org

The synthesis of (±)-trans-dihydronarciclasine and its derivatives, which involves the hydrogenation of cyclic aliphatic nitro compounds, also highlights the importance of diastereoselective control. researchgate.net

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Product Type | Ref |

| Hydroboration-Oxidation | 1-Methylcyclohexene | BH3, H2O2/NaOH | Trans > Cis | 2-Methylcyclohexanol | chemrxiv.org |

| (CDC)-Rh-catalyzed Hydroalkylation | Dienes, 1,3-Oxazol-5(4H)-ones | Rh-catalyst | >20:1 | α,α-Substituted Oxazolones | rsc.org |

| Multicomponent Cycloaddition | (S,E)-γ-Nitrogenated nitroalkenes, Ethyl vinyl ether, Electron-deficient alkenes | LiClO4 or LiCl | Good | Chiral Aminated Nitroso Acetals | beilstein-journals.org |

Regioselectivity Considerations in Synthetic Pathways Involving this compound

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In addition reactions to unsymmetrical alkenes, this determines which constitutional isomer is formed. masterorganicchemistry.com

In the context of synthesizing this compound or its analogues, regioselectivity is a key consideration. For example, in a Michael addition reaction involving an α,β-unsaturated carbonyl compound, the nucleophile can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The formation of the nitropentanoate scaffold via a Michael addition favors the 1,4-conjugate addition pathway.

The Diels-Alder reaction, another powerful C-C bond-forming reaction, also exhibits regioselectivity when unsymmetrical dienes and dienophiles are used. masterorganicchemistry.com The formation of "ortho" and "para" products is generally favored over "meta" products. masterorganicchemistry.com

In nucleophilic ring-opening reactions of substituted cyclic sulfates, the regioselectivity of the nucleophilic attack can be influenced by the substituents on the ring and the reaction conditions. unirioja.es Theoretical calculations can help to understand and predict the observed regioselectivity in such reactions. unirioja.es

| Reaction Type | Substrates | Key Factor | Predominant Product | Ref |

| Michael Addition | α,β-Unsaturated Carbonyl, Nucleophile | Electronic properties (LUMO) | 1,4-Conjugate Addition Product | |

| Diels-Alder Reaction | 1-Substituted Diene, Unsymmetrical Dienophile | Frontier Molecular Orbitals | "Ortho" (1,2) Regioisomer | masterorganicchemistry.com |

| Diels-Alder Reaction | 2-Substituted Diene, Unsymmetrical Dienophile | Frontier Molecular Orbitals | "Para" (1,4) Regioisomer | masterorganicchemistry.com |

| Nucleophilic Ring-Opening | gem-Disubstituted Cyclic Sulfate, Azide | Substituent Effects, Solvent | Varies with substrate | Regioisomeric Sulfates |

Synthesis and Characterization of Chiral Derivatives of this compound

The synthesis of chiral derivatives originating from or related to this compound often involves stereoselective reactions where the nitro group plays a crucial role in activating the molecule for carbon-carbon bond formation. Subsequent transformations of the nitro group allow for the introduction of other functionalities, leading to complex chiral molecules. The characterization of these derivatives is essential to confirm their structure, purity, and stereochemistry, employing a range of modern analytical techniques.

Research Findings on Synthesis

The creation of chiral centers in molecules structurally related to this compound has been successfully achieved through various synthetic strategies, most notably conjugate addition reactions.

One prominent method is the Michael addition of nitroalkanes to α,β-unsaturated esters. For instance, the reaction of methyl 2-(benzyloxycarbonylamino)acrylate with 2-nitropropane, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in toluene, yields methyl 2-(benzyloxycarbonylamino)-4-methyl-4-nitropentanoate. psu.edu This reaction constructs a new chiral center adjacent to the ester group. Research into achieving chiral induction in this reaction has been explored using chiral bases like quinine (B1679958), although significant enantioselectivity was not observed under the tested conditions. psu.edu

Another significant advancement is the palladium-catalyzed stereoselective C-glycosylation using nitroalkanoate acceptors. While not using this compound directly, this methodology has been applied to structurally similar compounds like methyl 3-methyl-2-nitrobutanoate. acs.org In a representative reaction, a glycal donor reacts with the nitroalkanoate in the presence of a palladium catalyst (e.g., Pd(acac)₂) and a phosphine (B1218219) ligand (e.g., dppb). acs.org This process is followed by a one-pot reduction of the nitro group, typically with zinc and hydrochloric acid, to yield C-glycosyl amino acids. acs.org These reactions demonstrate high stereoselectivity, yielding products with excellent diastereomeric ratios (dr) and exclusive β-anomeric configuration. acs.org The choice of ester group and reaction solvent, such as dichloromethane (B109758) (DCM), has been shown to be critical for achieving high yields and stereocontrol. acs.org

Microwave-assisted synthesis has also been shown to be an efficient protocol for the Michael addition of nitroalkanes to α,β-unsaturated esters, significantly reducing reaction times compared to conventional heating. researchgate.net For example, the addition of nitroethane to methyl acrylate can produce methyl 4-nitropentanoate. researchgate.net

Research Findings on Characterization

The characterization of synthesized chiral derivatives is crucial for establishing their three-dimensional structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. For chiral molecules, ¹H and ¹³C NMR spectra provide fundamental information about the connectivity of atoms. mdpi.com To determine the relative configuration of diastereomers, advanced NMR techniques are used. For example, by analyzing coupling constants and through-space correlations in COSY and HMBC spectra, the relative orientation of substituents on a ring or chain can be determined. nih.gov In studies of 4-methylaminorex (B1203063) derivatives, the comparison of proton and carbon chemical shifts with known diastereomers confirmed that the synthesized products were of the trans configuration. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. It is an essential tool for assessing the success of an asymmetric synthesis. nih.govmdpi.com

Absolute Configuration Assignment: Determining the absolute configuration (e.g., R or S) of a chiral center is a more complex task. One established method involves the chemical derivatization of the chiral molecule with a chiral derivatizing agent (CDA), such as α-methoxyphenylacetic acid (MPA). mdpi.com The resulting diastereomeric products are then analyzed by ¹H NMR. The differences in the chemical shifts (Δδ) of the protons near the newly formed chiral centers in the two diastereomers can be used to assign the absolute configuration, a technique known as Riguera's method. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS) or as electron ionization (EI-MS), is used to confirm the molecular weight of the synthesized derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov

The table below summarizes the synthesis and characterization of selected chiral derivatives structurally related to this compound.

| Chiral Derivative | Synthetic Method | Key Reagents/Catalyst | Stereoselectivity | Characterization Methods | Reference |

|---|---|---|---|---|---|

| Methyl 2-(benzyloxycarbonylamino)-4-methyl-4-nitropentanoate | Michael Addition | 2-Nitropropane, TBAF | Minimal chiral induction with quinine catalyst | General spectroscopic methods | psu.edu |

| C-glycosyl valinate derivative | Palladium-Catalyzed C-Glycosylation / Reduction | Pd(acac)₂, dppb, Zn/HCl | β-anomer, dr = 5:1 | NMR Spectroscopy | acs.org |

| C-glycosyl isoleucine derivative | Palladium-Catalyzed C-Glycosylation / Reduction | Pd(acac)₂, dppb, Zn/HCl | β-anomer, dr = 10:1 | NMR Spectroscopy | acs.org |

| (±)-3-Nitroatenolol | Nitration | Not specified | Racemic mixture | Chiral HPLC, NMR, MPA-derivatization for absolute configuration | mdpi.com |

| trans-4'-halo-4-methylaminorex derivatives | Not specified | Not specified | Racemic mixture of the trans diastereomer | NMR (COSY, HMBC), LC-HRMS, Chiral HPLC-UV | nih.gov |

Applications of Methyl 5 Nitropentanoate and Its Derivatives in Complex Molecule Synthesis

Utilization in Natural Product Synthesis

The strategic placement of functional groups in methyl 5-nitropentanoate makes it a valuable precursor for the synthesis of various natural products and their analogues. The carbon chain serves as a scaffold that can be elaborated and cyclized, with the nitro group being a key handle for introducing nitrogen atoms into heterocyclic systems.

Indolizidine alkaloids are a major class of nitrogen-containing natural products characterized by a bicyclic system with a nitrogen atom at the ring junction. clockss.org Synthetic strategies toward these molecules often rely on precursors that can be manipulated to form the requisite heterocyclic framework. While a direct synthesis starting from this compound is not explicitly detailed in the surveyed literature, the use of aliphatic nitro derivatives is a well-established method for constructing these cores. pageplace.de

The general approach involves using a nitroalkane as a linchpin for cyclization. lookchem.comresearchgate.net For instance, highly substituted homoallylic nitroalkanes serve as excellent starting points for preparing indolizidine alkaloids. lookchem.com The nitro group in such precursors can be reduced to an amine, which then undergoes intramolecular cyclization to form the bicyclic indolizidine skeleton. A variety of methods, including intramolecular Heck cyclizations of N-acyldihydropyridones derived from multi-step syntheses, have been developed to forge the core structure. beilstein-journals.org The utility of the nitro group in these synthetic routes highlights how a molecule like this compound could be adapted as a starting material for creating the necessary functionalized intermediates for indolizidine synthesis.

Similar to indolizidines, quinolizidine (B1214090) alkaloids are a large family of natural products defined by a 1-azabicyclo[4.4.0]decane skeleton. mdpi.comrsc.org Their synthesis presents similar challenges, and strategies often overlap with those for indolizidines. The use of nitroalkane precursors is a key tactic in the flexible synthesis of quinolizidine targets. lookchem.comresearchgate.net

Research has demonstrated that stereodefined homoallylic nitroalkanes are versatile intermediates that can lead to the quinolizidine core. lookchem.com The synthetic sequence typically involves the reduction of the nitro group to an amine, followed by a cyclization strategy to construct the bicyclic system. The specific geometry of the precursor is crucial for controlling the stereochemistry of the final alkaloid. lookchem.comresearchgate.net This modular approach allows for the assembly of the alkaloid motifs in a few synthetic steps. researchgate.net Therefore, derivatives of this compound fit the profile of a suitable starting block for elaboration into the more complex intermediates required for quinolizidine alkaloid synthesis.

The synthesis of analogues of S-adenosyl-L-methionine (SAM), S-adenosyl-L-homocysteine (SAH), and the natural antifungal agent Sinefungin (B1681681) is of significant interest for probing the activity of methyltransferase enzymes. nih.govresearchgate.net Research has indicated that 5-nitropentanoate derivatives are valuable precursors for creating these complex analogues. molaid.com

In these syntheses, the nitropentanoate moiety provides the essential carbon backbone. The terminal nitro group serves as a masked form of the amino group found in the ornithine or related amino acid portions of Sinefungin and its analogues. Through chemical transformations, including reduction of the nitro group and coupling with a suitably modified sugar or adenosine (B11128) unit, the target molecules can be constructed. nih.gov This strategy allows for the creation of a library of sinefungin derivatives with varied alkyl groups, which are instrumental in identifying specific inhibitors for protein methyltransferases. nih.gov

Elaboration to Quinolizidine Core Architectures

Role as an Intermediate for Diverse Functionalized Molecular Scaffolds

A molecular scaffold is a core structure from which a variety of derivatives can be built, enabling the exploration of chemical space in drug discovery and materials science. sigmaaldrich.commdpi.comenamine.net this compound is an exemplary bifunctional building block, possessing two distinct reactive sites—the ester and the nitro group—that can be manipulated independently to create diverse and complex scaffolds. nih.gov

The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or amidation to form various amides. The terminal nitro group is even more versatile; it can be reduced to a primary amine, which opens up a vast array of subsequent reactions such as acylation, alkylation, and sulfonylation. Alternatively, the α-carbon to the nitro group can be deprotonated to form a nitronate anion, a potent nucleophile for carbon-carbon bond formation via reactions like the Henry (nitro-aldol) reaction. This dual reactivity allows for the stepwise and controlled elaboration of the simple five-carbon chain of this compound into highly functionalized and structurally diverse molecules.

Strategic Synthetic Utility in the Preparation of Advanced Pharmaceutical Precursors

The use of nitro-containing compounds as intermediates is a common strategy in the synthesis of pharmaceuticals, where the nitro group serves as a stable, yet easily transformable, precursor to a key amine functionality. fdc-chemical.comnih.gov Aliphatic nitro esters, such as derivatives of this compound, are valuable in the construction of advanced pharmaceutical precursors.

A prominent example is the use of a related compound, ethyl (2R)-2-methyl-4-nitrobutanoate, in a novel synthesis route for sacubitril, a neprilysin (NEP) inhibitor. googleapis.com In this industrial process, the nitro-ester is a critical intermediate used to build a significant portion of the final drug substance. The methodology highlights the need for efficient and scalable processes for creating such precursors. The synthesis of another pharmaceutical intermediate, methyl 4-methyl-4-nitropentanoate, further underscores the role of this class of compounds in the pharmaceutical industry. fdc-chemical.com These examples demonstrate that the functional group array present in this compound is of significant strategic importance for the assembly of complex, high-value molecules in medicinal chemistry.

Mentioned Compounds

Computational and Theoretical Investigations of Methyl 5 Nitropentanoate

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of methyl 5-nitropentanoate. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitro group (-NO₂) and the ester functionality (-COOCH₃), connected by a flexible pentyl chain. DFT methods, such as B3LYP and B3PW91 with basis sets like 6-31G**, are commonly used to model such systems. researchgate.net

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals sites susceptible to nucleophilic and electrophilic attack. For nitroalkanes, the LUMO is typically centered around the nitro group, indicating its electrophilic character. The HOMO may have contributions from the oxygen atoms of the ester group. The presence of heteroatoms with lone pairs (oxygen and nitrogen) influences the molecule's ability to act as a corrosion inhibitor by donating electrons to metallic surfaces. chemrevlett.com

Table 1: Illustrative Calculated Electronic Properties of a Simple Nitroalkane (Based on general principles)

| Property | Description | Typical Calculated Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on non-bonding orbitals of oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Localized on the π* orbital of the nitro group. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap suggests higher stability. |

| Mulliken Charges | Partial charges on individual atoms. | Negative charges on oxygen atoms; positive charge on the nitrogen of the nitro group. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Significant, with the negative end towards the nitro and ester groups. |

Note: The values in this table are illustrative and represent general characteristics for nitroalkanes as specific data for this compound was not found in the cited literature.

The flexible five-carbon chain of this compound allows for numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). lasalle.eduutdallas.edu This is crucial as the molecule's reactivity and physical properties can depend on its predominant conformation.

By systematically rotating the dihedral angles of the C-C bonds and calculating the potential energy at each step, an energetic landscape can be constructed. The most stable conformers will likely adopt a staggered arrangement to minimize steric hindrance, particularly around the bulky nitro and ester groups. maricopa.edu For instance, an anti-periplanar arrangement between the terminal functional groups would likely represent a low-energy state. Eclipsed conformations, where substituents on adjacent carbons are aligned, represent energy maxima. lasalle.edu

Table 2: Hypothetical Relative Energies of Key Conformations for the C4-C5 Bond in this compound

| Conformation | Dihedral Angle (O₂N-C₅-C₄-C₃) | Relative Energy (kJ/mol) | Description |

| Anti | 180° | 0 (Reference) | The nitro group and the main carbon chain are on opposite sides, minimizing steric strain. |

| Gauche | 60° / 300° | ~4.0 | The nitro group is closer to the carbon chain, introducing some steric interaction. |

| Eclipsed | 0° | ~21.0 (Barrier) | The nitro group is aligned with a hydrogen on C4, representing a rotational energy barrier. |

Electronic Structure and Bonding Analysis of this compound

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations

Computational modeling is instrumental in mapping out the reaction pathways for transformations involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. researchgate.net

For example, in the reduction of the nitro group to an amine, computational studies can help elucidate the step-by-step mechanism, including the adsorption on a catalyst surface and the sequence of hydrogen transfer steps. Similarly, for reactions like the Michael addition, where the α-carbon to the nitro group can be deprotonated to form a nucleophile, DFT calculations can predict the activation energy and the stereochemical outcome of the reaction. beilstein-journals.org These models can also help understand unexpected reaction outcomes by identifying alternative, lower-energy pathways. mdpi.com The use of computational models allows researchers to screen potential substrates and predict reaction success without extensive trial-and-error experimentation. mit.edu

Computational Spectroscopy for the Interpretation and Prediction of this compound Spectra

Computational methods can predict various types of molecular spectra, such as NMR, IR, and UV-Vis. tu-braunschweig.de This is invaluable for confirming the structure of synthesized this compound and for interpreting experimental data. By calculating properties like nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), a theoretical spectrum can be generated and compared with the experimental one. nih.gov

For this compound, IR spectroscopy calculations would predict characteristic vibrational frequencies for the N-O stretching in the nitro group, the C=O stretching in the ester, and the C-H stretching in the alkyl chain. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of peaks in the experimental spectra. mdpi.com Discrepancies between computed and experimental spectra can sometimes point to environmental effects, such as solvent interactions, or the presence of multiple conformers. tu-braunschweig.de

Machine Learning and Artificial Intelligence Applications in Retrosynthetic Analysis for Nitroalkane Chemistry

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. nih.gov Recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to automate this process. arxiv.orgrsc.org These models are trained on vast databases of known chemical reactions.

For a molecule like this compound, an AI retrosynthesis tool might suggest several synthetic routes. One common disconnection would be at the C-N bond, suggesting a nucleophilic substitution reaction between a 5-halopentanoate ester and a nitrite (B80452) salt. Another approach could involve the oxidation of a corresponding amino ester.

Advanced Spectroscopic Characterization Methodologies for Methyl 5 Nitropentanoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidationcolorado.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. researchgate.net It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of Methyl 5-nitropentanoate, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the protons.

Methyl Ester Protons (-OCH₃): A singlet appearing at approximately 3.67 ppm is characteristic of the methyl protons of the ester group. Its integration value corresponds to three protons.

Methylene (B1212753) Protons Alpha to Carbonyl (C2-H₂): The protons on the carbon adjacent to the carbonyl group are expected to resonate as a triplet around 2.35 ppm.

Methylene Protons Gamma to Carbonyl (C4-H₂): These protons, situated between two other methylene groups, would likely appear as a quintet around 1.70 ppm.

Methylene Protons Beta to Carbonyl (C3-H₂): The protons on the third carbon from the ester group are predicted to be a quintet at about 2.05 ppm.

Methylene Protons Alpha to Nitro Group (C5-H₂): The strong electron-withdrawing nature of the nitro group significantly deshields the adjacent methylene protons, causing their signal to appear as a triplet at a downfield chemical shift of approximately 4.38 ppm. sctunisie.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.67 | Singlet | 3H |

| C2-H₂ | ~2.35 | Triplet | 2H |

| C3-H₂ | ~2.05 | Quintet | 2H |

| C4-H₂ | ~1.70 | Quintet | 2H |

| C5-H₂ | ~4.38 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. oregonstate.edu

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of 170-175 ppm. For methyl propanoate, a similar ester, this peak is at 174.9 ppm. vaia.com

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group typically appears around 51-52 ppm. vaia.com

Methylene Carbon Alpha to Nitro Group (C5): The strong electron-withdrawing effect of the nitro group causes the adjacent carbon to resonate at a downfield position, expected to be around 75 ppm.

Alkyl Chain Carbons (C2, C3, C4): The remaining methylene carbons of the pentanoate chain will appear in the aliphatic region of the spectrum. C2 is expected around 33 ppm, C3 around 26 ppm, and C4 around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 170-175 |

| -OCH₃ | 51-52 |

| C2 | ~33 |

| C3 | ~26 |

| C4 | ~20 |

| C5 | ~75 |

Advanced Multidimensional NMR Techniques for Complex Structural and Stereochemical Assignment

For more complex analogs or for unambiguous assignment of all proton and carbon signals, multidimensional NMR techniques are indispensable. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of the methylene groups in the pentanoate chain, for instance, showing correlations between the protons at C2 and C3, C3 and C4, and C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. ipb.pt It is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt For this compound, HMBC would show correlations from the methyl ester protons to the carbonyl carbon (C1) and from the C5 protons to the C4 and C3 carbons, further confirming the structural assembly.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): For determining the complete carbon skeleton connectivity, the INADEQUATE experiment can be used, although it is less common due to its very low sensitivity. It directly shows ¹³C-¹³C correlations. oup.com

Nitrogen-15 (¹⁵N) NMR: Although ¹⁵N has a low natural abundance and sensitivity, specialized techniques can be used to observe the nitrogen nucleus of the nitro group. numberanalytics.comnumberanalytics.com The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. numberanalytics.com Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) can enhance the sensitivity of ¹⁵N NMR. numberanalytics.com

Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Pattern Analysisresearchgate.netnih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and crucial information about its structure through the analysis of its fragmentation patterns. libretexts.org

The molecular ion peak ([M]⁺) for this compound (C₆H₁₁NO₄) would be observed at an m/z of 161.07. nih.gov Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways.

Key fragmentation patterns for nitroalkanes often involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂). nih.govnih.govacs.orgresearchgate.net For esters, common fragmentations include cleavage of the C-O bond and McLafferty rearrangement. docbrown.info

Expected Fragmentation of this compound:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in an acylium ion at m/z 130.

Loss of the nitro group (•NO₂): Cleavage of the C-N bond would lead to a fragment at m/z 115.

Loss of nitrous acid (HNO₂): This can occur via a rearrangement, resulting in a fragment at m/z 114. dtic.mil

McLafferty Rearrangement: A characteristic fragmentation for esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would produce a neutral alkene and a radical cation at m/z 74.

Cleavage alpha to the carbonyl group: Loss of the C₄H₈NO₂ chain would result in a peak at m/z 59, corresponding to [COOCH₃]⁺.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 161 | [C₆H₁₁NO₄]⁺ (Molecular Ion) |

| 130 | [M - •OCH₃]⁺ |

| 115 | [M - •NO₂]⁺ |

| 114 | [M - HNO₂]⁺ |

| 74 | [CH₂(OH)OCH₃]⁺ (McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ |

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysiscolorado.eduresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq

For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitro group and the ester group.

Nitro Group (NO₂): Aliphatic nitro compounds show two strong and distinct stretching vibrations. libretexts.org

Asymmetric stretch: A strong band is expected in the region of 1550-1540 cm⁻¹. sctunisie.org

Symmetric stretch: Another strong band is anticipated between 1385-1365 cm⁻¹.

Ester Group (C=O and C-O):

Carbonyl (C=O) stretch: A very strong and sharp absorption band is characteristic of the ester carbonyl group, typically appearing around 1740-1735 cm⁻¹. sctunisie.orglibretexts.org

C-O stretch: The C-O single bond stretching vibrations of the ester will show strong bands in the 1300-1000 cm⁻¹ region. libretexts.org

Alkyl C-H stretch: The stretching vibrations of the C-H bonds in the alkyl chain will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1540 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1385-1365 | Strong |

| Ester (C=O) | Stretch | 1740-1735 | Very Strong, Sharp |

| Ester (C-O) | Stretch | 1300-1000 | Strong |

| Alkyl (C-H) | Stretch | 2960-2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitionscolorado.eduresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq

The chromophores in this compound are the nitro group and the carbonyl group of the ester.

Nitro Group (NO₂): Aliphatic nitroalkanes typically exhibit a weak absorption band corresponding to an n → π* transition around 270-280 nm. rsc.org This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital.

Ester Group (C=O): The carbonyl group of the ester also undergoes an n → π* transition. However, this is a "forbidden" transition and results in a very weak absorption band in the region of 200-210 nm. This band is often not observed or is obscured by solvent cutoff. msu.edu

The UV-Vis spectrum of this compound is therefore expected to be dominated by the weak n → π* transition of the nitro group. The absence of significant conjugation in the molecule means that strong absorptions at longer wavelengths (in the visible region) are not anticipated. uobabylon.edu.iq

Table 5: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Nitro (NO₂) | n → π | ~275 | Weak |

| Ester (C=O) | n → π | ~205 | Very Weak |

Future Research Directions in Methyl 5 Nitropentanoate Chemistry

Development of Novel and Environmentally Benign Synthetic Pathways

The future of synthesizing methyl 5-nitropentanoate and similar ω-nitro esters is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. researchgate.netresearchgate.net Traditional methods often involve harsh conditions or reagents, prompting a shift towards more sustainable alternatives. researchgate.net

Current research highlights several promising eco-friendly strategies:

Solvent-Free and Aqueous Media Reactions: Performing reactions under solvent-free conditions or in water significantly reduces the reliance on volatile organic compounds (VOCs). researchgate.net For instance, the Michael addition of nitroalkanes to α,β-unsaturated carbonyls has been successfully catalyzed by commercial ISOLUTE® Si-carbonate under solvent-free conditions. researchgate.net Similarly, reactions in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium chloride (CTACl), offer a greener alternative for synthesizing nitro compounds. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly shorter times compared to conventional heating. organic-chemistry.org A simple and efficient protocol for the synthesis of γ-nitrobutyric acid methyl esters, close analogs of this compound, has been developed using this technology. organic-chemistry.org

Use of Greener Solvents and Reagents: The replacement of hazardous solvents with more benign alternatives is a key focus. Polyethylene (B3416737) glycol (PEG 400) has been used as a green reaction medium for the chemoselective synthesis of primary nitroalkanes from alkyl halides using sodium nitrite (B80452). wiley-vch.de The use of solid-supported reagents, such as clay-supported copper nitrate (B79036) (Claycop), also represents a greener approach to nitration, simplifying product purification and minimizing waste. organic-chemistry.orgrsc.org

Catalytic Routes: The development of catalytic methods, particularly those that can be performed in one-pot sequences, enhances efficiency and reduces waste. Organocatalytic, one-pot strategies for the enantioselective synthesis of γ-nitroesters from α,β-unsaturated aldehydes have been devised, merging multiple steps into a single, streamlined process. organic-chemistry.org A green method for preparing nitroalkanes from carbonyl compounds using catalytic distillation has also been patented, which integrates reaction and separation to improve efficiency. google.com

Future research will likely focus on combining these strategies, for example, by developing recyclable catalysts that function efficiently in aqueous media or under microwave irradiation to create even more sustainable synthetic pathways to this compound.

Exploration of New Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

Achieving high levels of selectivity is a central goal in modern organic synthesis. For this compound, this involves controlling reactions at the nitro group, the ester, or the aliphatic chain. Future research will concentrate on designing sophisticated catalytic systems to master this control.

Organocatalysis has proven to be a particularly fruitful area. acs.org

Bifunctional Catalysts: Chiral thiourea (B124793) and squaramide-based catalysts are highly effective in promoting asymmetric conjugate additions. acs.orgbeilstein-journals.org These catalysts operate through a bifunctional mechanism, where one part of the molecule (e.g., the thiourea moiety) activates the electrophile via hydrogen bonding, while a basic site (e.g., a tertiary amine) deprotonates the nucleophile. acs.org This dual activation allows for highly organized transition states, leading to excellent enantioselectivity in the synthesis of chiral nitroalkanes. acs.orgbeilstein-journals.org

Cinchona Alkaloids: Quinine (B1679958) and quinidine-derived catalysts are also prominent, particularly in promoting asymmetric aza-Henry (nitro-Mannich) reactions. acs.org Theoretical studies suggest that interactions, such as hydrogen bonding between a hydroxyl group on the catalyst and the nitro group of the nitroalkane, are crucial for achieving high stereocontrol. acs.org

Metal-based and Biocatalytic Systems also offer significant potential.

Transition Metal Catalysis: Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst used for reactions like hydrogenation of nitro groups. lkouniv.ac.in The development of metal-based catalysts that can selectively reduce the nitro group of this compound without affecting the ester functionality is an ongoing challenge. Copper- and zinc-based systems have been explored for enantioselective conjugate additions as well. organic-chemistry.org

Biocatalysis and Cascade Reactions: The integration of enzymes into synthetic pathways offers high selectivity under mild, aqueous conditions. A one-flask cascade reaction using an alcohol oxidase and organocatalysts (phosphate buffer and lysine) has been developed to synthesize 1,3-dinitroalkanes directly from alcohols, demonstrating the power of combining biocatalysis with organocatalysis. chemrxiv.org

The table below summarizes representative catalytic systems and their applications in reactions relevant to nitroester synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Selectivity Achieved |

| Organocatalyst | Bifunctional Squaramide | 1,4-Conjugate Addition | High Yields & Enantioselectivity (up to 97.5% ee) beilstein-journals.org |

| Organocatalyst | Quinine-derived Thiourea | Michael Addition | Good Yields & Enantioselectivity (up to 96% ee) organic-chemistry.org |

| Organocatalyst | Cinchona Alkaloid | Aza-Henry Reaction | High Enantioselectivity acs.org |

| Metal Catalyst | Pd/C | Hydrogenation/Reduction | General reduction of nitro groups lkouniv.ac.in |

| Biocatalyst | Alcohol Oxidase | Oxidation/Cascade | Formation of dinitroalkanes from alcohols chemrxiv.org |

Future work will aim to discover novel catalysts, including metal-organic frameworks (MOFs) and nanostructured materials, that offer superior activity, recyclability, and unprecedented levels of selectivity in the transformations of this compound. nih.gov

Expansion of Synthetic Applications in Emerging Fields and Material Science

The dual functionality of this compound—a reactive nitro group and a versatile ester—makes it an attractive building block for more complex molecules. A key future direction is to leverage this structure for applications in material science and other emerging fields.

The nitro group is a potent functional handle that can be transformed into amines, oximes, or carbonyls, while the ester can be hydrolyzed, reduced, or converted to amides. researchgate.net This versatility allows for the introduction of diverse functionalities.